molecular formula C12H11BrN2O2S B11105139 (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11105139
M. Wt: 327.20 g/mol
InChI Key: QANNJOPPUUVABX-UXBLZVDNSA-N
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Description

(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring and a benzylidene group substituted with bromine and dimethylamino groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-bromo-4-(dimethylamino)benzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzylidene-thiazolidine-2,4-dione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diabetes and inflammation.

Mechanism of Action

The mechanism of action of (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Molecular Targets: Enzymes and receptors involved in metabolic and inflammatory pathways.

    Pathways Involved: Modulation of oxidative stress, inhibition of inflammatory mediators, and regulation of glucose metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-3,6-dimethyl-phenylamine: Another bromine-substituted aromatic compound.

    Ethyl acetoacetate: A compound with a similar ester functional group.

Uniqueness

(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine ring and a benzylidene group with specific substitutions

Properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.20 g/mol

IUPAC Name

(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H11BrN2O2S/c1-15(2)9-4-3-7(5-8(9)13)6-10-11(16)14-12(17)18-10/h3-6H,1-2H3,(H,14,16,17)/b10-6+

InChI Key

QANNJOPPUUVABX-UXBLZVDNSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)S2)Br

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)Br

Origin of Product

United States

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